N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine
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Overview
Description
N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine, also known as MNA-ALA, is a novel fluorescent probe that has been developed for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The detection and quantification of ROS in biological systems are essential for understanding their role in disease pathogenesis and for developing effective therapeutic strategies.
Mechanism of Action
N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is a fluorescent probe that reacts with ROS to form a fluorescent product. The mechanism of action involves the oxidation of the nitro group of this compound by ROS to form a highly fluorescent compound. The fluorescence intensity is proportional to the amount of ROS present in the biological system. The fluorescence emission spectrum of this compound is in the visible range, which makes it suitable for use in fluorescence microscopy and flow cytometry.
Biochemical and Physiological Effects
This compound has been shown to detect ROS in various biological systems, including cells, tissues, and whole organisms. The probe has been used to detect ROS in cancer cells, neurons, and cardiovascular tissues. This compound has also been used to detect ROS in zebrafish embryos and Drosophila melanogaster. The probe has been shown to be non-toxic and does not interfere with cellular functions.
Advantages and Limitations for Lab Experiments
N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine has several advantages over other ROS probes. It is highly selective for ROS and does not react with other biological molecules. The fluorescence emission spectrum of this compound is in the visible range, which makes it suitable for use in fluorescence microscopy and flow cytometry. The probe is non-toxic and does not interfere with cellular functions. However, this compound has some limitations. The yield of the synthesis is low, which makes it expensive to produce. The probe is sensitive to pH and temperature changes, which can affect its fluorescence intensity.
Future Directions
N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine has great potential for future research applications. The probe can be used to study the role of ROS in disease pathogenesis and for developing effective therapeutic strategies. Future research can focus on improving the synthesis method to increase the yield and reduce the cost of production. The probe can also be modified to improve its sensitivity and selectivity for specific ROS. In addition, this compound can be used in combination with other probes to study the interaction between ROS and other biological molecules.
Synthesis Methods
The synthesis of N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine involves the reaction of 4-methylbenzoyl chloride with N-(tert-butoxycarbonyl)-L-alanine followed by the reaction of the resulting N-(4-methylbenzoyl)-L-alanine with 3-nitrophenylacrylic acid. The final product is obtained after deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid. The yield of the synthesis is around 30%, and the purity of the compound is confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.
Scientific Research Applications
N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine has been widely used in scientific research for the detection of ROS in various biological systems. ROS are involved in the pathogenesis of many diseases, including cancer, cardiovascular diseases, neurodegenerative diseases, and inflammatory diseases. The detection and quantification of ROS in biological systems are essential for understanding their role in disease pathogenesis and for developing effective therapeutic strategies.
properties
IUPAC Name |
2-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-12-6-8-15(9-7-12)18(24)22-17(19(25)21-13(2)20(26)27)11-14-4-3-5-16(10-14)23(28)29/h3-11,13H,1-2H3,(H,21,25)(H,22,24)(H,26,27)/b17-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWYLSUWGFTBQS-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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